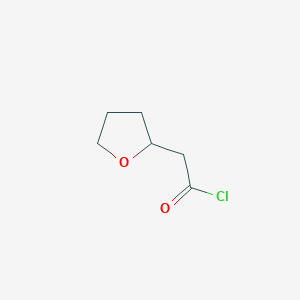

![molecular formula C17H16N2O4S2 B2724613 ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate CAS No. 924861-21-2](/img/structure/B2724613.png)

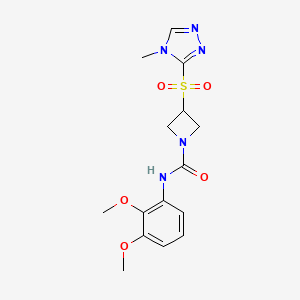

ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate” belongs to the class of organic compounds known as benzothiazines . It has a linear formula of C21H22N2O4S2 and a molecular weight of 430.548 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A general, mild, and efficient protocol for synthesizing benzodiazepine derivatives via a one-pot, three-component condensation method highlights the significance of related thiophene compounds in facilitating novel synthesis approaches. This method offers advantages in operation, yields, and environmental impact, underscoring the utility of such compounds in chemical synthesis (Xiao-qing Li & Lan-zhi Wang, 2014).

Antimicrobial and Antioxidant Activities

- Novel heterocycles utilizing thiophene-incorporated thioureido substituents have been synthesized and evaluated for their anticancer activity against the colon HCT-116 human cancer cell line. Several compounds displayed potent activity, indicating the potential of thiophene derivatives in developing new anticancer agents (M. Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020).

Enzymatic Kinetic Resolution

- The kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, using lipase-catalyzed transesterification, highlights the role of ethyl thiophene derivatives in producing intermediates for drug synthesis. This method demonstrates the enantioselectivity and chemical yield of S-enantiomers, essential for pharmaceutical applications (S. Kasture, R. Varma, U. R. Kalkote, S. Nene, & B. Kulkarni, 2005).

Apoptosis-Inducing Agents

- Research on breast cancer has led to the discovery of new apoptosis-inducing agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This compound was part of a study that identified several derivatives with significant antiproliferative potential, highlighting the compound's role in developing anticancer therapeutics (E. Gad, Mohamed S. Nafie, E. Eltamany, Magdy S A G Hammad, A. Barakat, & A. Boraei, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such as alpha-amylase .

Mode of Action

It is suggested that similar compounds may inhibit the activity of enzymes like alpha-amylase .

Biochemical Pathways

Based on its potential interaction with alpha-amylase, it could be inferred that it may affect carbohydrate metabolism .

Result of Action

Based on its potential interaction with alpha-amylase, it could be inferred that it may affect the breakdown of complex carbohydrates .

Propiedades

IUPAC Name |

ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-2-23-17(22)10-7-8-24-16(10)19-14(20)9-13-15(21)18-11-5-3-4-6-12(11)25-13/h3-8,13H,2,9H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHWKZUCAJTAAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)

![ethyl 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2724539.png)

![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B2724540.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)

![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2724549.png)